2-cyano-N-octylacetamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

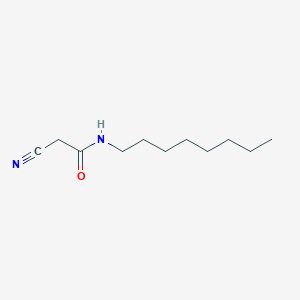

Structure

2D Structure

Properties

IUPAC Name |

2-cyano-N-octylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20N2O/c1-2-3-4-5-6-7-10-13-11(14)8-9-12/h2-8,10H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJXZSEPGWGOYCP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCNC(=O)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20367945 | |

| Record name | 2-cyano-N-octyl-acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20367945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39581-22-1 | |

| Record name | 2-Cyano-N-octylacetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=39581-22-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-cyano-N-octyl-acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20367945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: Synthesis and Characterization of 2-cyano-N-octylacetamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 2-cyano-N-octylacetamide, a versatile intermediate with potential applications in medicinal chemistry and materials science. This document details a robust synthetic protocol, presents a thorough characterization of the compound using modern analytical techniques, and offers insights into its potential biological relevance. The information is structured to be a valuable resource for researchers engaged in the design and development of novel chemical entities.

Introduction

N-substituted 2-cyanoacetamides are a class of organic compounds characterized by a reactive methylene group flanked by a nitrile and an amide functionality. This structural motif makes them valuable building blocks in organic synthesis, enabling a variety of chemical transformations for the construction of more complex molecules, including various heterocyclic systems. The incorporation of an N-octyl substituent introduces lipophilicity, which can significantly influence the physicochemical and biological properties of the resulting compounds, such as membrane permeability and interaction with biological targets. This guide focuses on the synthesis and detailed characterization of this compound.

Synthesis of this compound

The synthesis of this compound is typically achieved through the amidation of a cyanoacetic acid derivative with octylamine. A common and effective method involves the reaction of methyl cyanoacetate with n-octylamine.

Reaction Scheme

The overall reaction is as follows:

Methyl Cyanoacetate + n-Octylamine → this compound + Methanol

Experimental Protocol

Materials:

-

Methyl cyanoacetate

-

n-Octylamine

-

Methanol (MeOH)

-

Ethanol (EtOH) for recrystallization

Procedure: [1]

-

A solution of methyl cyanoacetate (2.16 g, 21.8 mmol) and n-octylamine (2.83 g, 21.8 mmol) in methanol (10 mL) is prepared in a round-bottom flask equipped with a magnetic stirrer.

-

The reaction mixture is stirred at room temperature for 4 hours.

-

The resulting solid precipitate is collected by vacuum filtration.

-

The crude product is purified by recrystallization from ethanol to afford this compound as a white flaky solid.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Characterization

The synthesized this compound was characterized by its melting point and various spectroscopic methods to confirm its identity and purity.

Physical Properties

| Property | Value |

| Physical Form | White flaky solid |

| Melting Point | 68-70 °C[1] |

| Molecular Formula | C₁₁H₂₀N₂O |

| Molecular Weight | 196.29 g/mol |

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound.

¹H NMR (300 MHz, CDCl₃) [1]

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 6.48 | bs | 1H | -NH- |

| 3.37 | s | 2H | -CH₂-CN |

| 3.25 | q, J = 6.6 Hz | 2H | -NH-CH₂- |

| 1.51 | quin, J = 6.6 Hz | 2H | -NH-CH₂-CH₂- |

| 1.28 | m | 10H | -(CH₂)₅-CH₃ |

| 0.86 | t, J = 6.3 Hz | 3H | -CH₃ |

¹³C NMR (75 MHz, CDCl₃) [1]

| Chemical Shift (δ, ppm) | Assignment |

| 160.6 | C=O |

| 114.4 | CN |

| 39.8 | -NH-CH₂- |

| 31.2 | Alkyl CH₂ |

| 28.9 | Alkyl CH₂ |

| 28.6 | Alkyl CH₂ |

| 28.5 | Alkyl CH₂ |

| 26.2 | Alkyl CH₂ |

| 22.1 | Alkyl CH₂ |

| 13.9 | -CH₃ |

Mass Spectrometry (ES+) [1]

| m/z | Assignment |

| 197 | [M+H]⁺ |

Infrared (IR) Spectroscopy (Predicted)

| Wavenumber (cm⁻¹) | Assignment |

| ~3300 | N-H stretch (amide) |

| ~2920, ~2850 | C-H stretch (alkyl) |

| ~2250 | C≡N stretch (nitrile) |

| ~1650 | C=O stretch (amide I) |

| ~1550 | N-H bend (amide II) |

Characterization Workflow Diagram

Caption: Workflow for the characterization of this compound.

Potential Biological Significance and Signaling Pathways

While specific biological activities and signaling pathways for this compound are not extensively documented in the literature, the cyanoacetamide scaffold is present in a variety of biologically active molecules. For instance, some cyanoacetamide derivatives have been investigated as inhibitors of enzymes such as d-dopachrome tautomerase, which is involved in melanin synthesis and has been implicated in the proliferation of certain cancer cells.[2]

The N-octyl chain significantly increases the lipophilicity of the molecule, which could enhance its ability to cross cell membranes and interact with intracellular targets. The biological effects of long-chain N-alkylated compounds are often modulated by their alkyl chain length, which can influence their cytotoxicity and antioxidant activity.[3]

Hypothetical Signaling Pathway: Enzyme Inhibition

Given the known activities of related compounds, a hypothetical signaling pathway where this compound acts as an enzyme inhibitor is presented below for illustrative purposes. This diagram depicts a generic enzyme inhibition scenario that could be relevant for drug development professionals.

Caption: Hypothetical enzyme inhibition by this compound.

Conclusion

This technical guide has provided a detailed protocol for the synthesis of this compound and a comprehensive summary of its characterization data. The straightforward and efficient synthetic route, coupled with the versatile chemical nature of the product, makes it an attractive intermediate for further chemical exploration. While its specific biological roles are yet to be fully elucidated, the structural features of this compound suggest potential for its use in the development of novel therapeutic agents and functional materials. The data and protocols presented herein are intended to facilitate further research and application of this compound.

References

- 1. rsc.org [rsc.org]

- 2. Thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione Derivative Inhibits d-Dopachrome Tautomerase Activity and Suppresses the Proliferation of Non-Small Cell Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Alkyl chain modulated cytotoxicity and antioxidant activity of bioinspired amphiphilic selenolanes - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Physicochemical Properties of 2-Cyano-N-octylacetamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Cyano-N-octylacetamide is a chemical compound with potential applications in various fields of research and development, particularly in medicinal chemistry and materials science. Its structure, featuring a cyano group, an amide linkage, and an octyl chain, imparts a unique combination of polarity and lipophilicity. A thorough understanding of its physicochemical properties is fundamental for its synthesis, handling, formulation, and for predicting its behavior in biological systems. This technical guide provides a summary of the known and predicted physicochemical properties of this compound, detailed experimental protocols for their determination, and a hypothetical signaling pathway based on the activities of structurally related compounds.

Physicochemical Properties

The following table summarizes the available quantitative data for this compound. It is important to note that some of these values are predicted and should be confirmed by experimental analysis.

| Property | Value | Source |

| Molecular Formula | C11H20N2O | |

| Molecular Weight | 196.29 g/mol | |

| CAS Number | 39581-22-1 | [1] |

| Physical Form | Solid | |

| Melting Point | 67-69 °C | [2] |

| Boiling Point (Predicted) | 370.8 ± 25.0 °C | [2] |

| Density (Predicted) | 0.937 ± 0.06 g/cm³ | [2] |

| pKa (Predicted) | 5.68 ± 0.10 | [2] |

| Purity | 95% |

Experimental Protocols

Detailed experimental procedures are crucial for the accurate determination of the physicochemical properties of a compound. The following are standard protocols that can be employed for this compound.

Melting Point Determination

The melting point is a critical indicator of a compound's purity.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)[3]

-

Thermometer or digital temperature probe

-

Mortar and pestle[4]

Procedure:

-

Sample Preparation: A small amount of dry this compound is finely ground using a mortar and pestle.[4] The open end of a capillary tube is pressed into the powdered sample.[3] The tube is then inverted and tapped gently to pack the solid into the sealed end, to a height of 2-3 mm.[3]

-

Apparatus Setup: The capillary tube is placed into the heating block of the melting point apparatus.

-

Approximate Melting Point: A rapid heating rate (e.g., 10-20 °C/min) is used to quickly determine an approximate melting range.[4]

-

Accurate Melting Point: The apparatus is allowed to cool to at least 20 °C below the approximate melting point. A new sample is heated at a much slower rate (1-2 °C/min).[4]

-

Data Recording: The temperature at which the first droplet of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range. For a pure compound, this range should be narrow (0.5-1.0 °C).

Solubility Determination (Shake-Flask Method)

The shake-flask method is considered the gold standard for determining the equilibrium solubility of a compound.[5]

Materials:

-

This compound

-

A series of relevant solvents (e.g., water, ethanol, DMSO, phosphate-buffered saline at various pH values)[5]

-

Vials with tight-fitting caps[5]

-

Shaking incubator or orbital shaker at a constant temperature (e.g., 25 °C or 37 °C)[5]

-

Centrifuge or filtration apparatus[5]

-

High-Performance Liquid Chromatography (HPLC) with UV detection or another suitable quantitative analytical method[5]

Procedure:

-

Sample Preparation: An excess amount of solid this compound is added to a vial containing a known volume of the desired solvent.[5] The key is to have undissolved solid remaining to ensure a saturated solution at equilibrium.[5]

-

Equilibration: The vials are sealed and placed in a shaking incubator for a sufficient period (typically 24-72 hours) to allow the system to reach equilibrium.[5]

-

Phase Separation: After equilibration, the vials are allowed to stand to let the undissolved solid settle. The solid and liquid phases are then separated by centrifugation or filtration.[5]

-

Quantification: A sample of the clear supernatant is carefully removed and diluted with a suitable solvent. The concentration of this compound in the diluted sample is determined using a validated HPLC-UV method.[5]

-

Calculation: The solubility is calculated from the measured concentration and the dilution factor.[5]

Biological Context and Signaling Pathways

While there is no direct evidence in the available literature linking this compound to a specific signaling pathway, structurally similar compounds have shown biological activity. For instance, various N-substituted acetamide derivatives have been identified as antagonists for the P2Y14 receptor, which is involved in inflammatory responses.[6] Some cyanoacetamide derivatives have also been investigated as inhibitors of Transforming growth factor beta-activated kinase 1 (TAK1), a key regulator of inflammatory signaling pathways such as NF-κB and MAPK.[7]

Based on this, a hypothetical workflow for investigating the anti-inflammatory potential of this compound is presented below.

Caption: Hypothetical workflow for investigating the anti-inflammatory activity of this compound.

The following diagram illustrates a simplified, hypothetical signaling pathway that could be modulated by a compound like this compound, based on the known targets of related molecules.

Caption: Hypothetical modulation of the TAK1 signaling pathway by this compound.

Conclusion

This technical guide provides a foundational understanding of the physicochemical properties of this compound. The presented data, largely predictive, underscores the need for thorough experimental verification. The detailed protocols offer a starting point for researchers to accurately characterize this compound. Furthermore, the exploration of potential biological activities, based on structurally related molecules, opens avenues for future investigation into its therapeutic potential, particularly in the context of inflammation. As with any scientific endeavor, rigorous experimental validation is paramount to substantiating the predicted properties and hypothetical biological activities discussed herein.

References

- 1. 2-CYANO-N-OCTYL-ACETAMIDE | 39581-22-1 [chemicalbook.com]

- 2. 39581-22-1 CAS MSDS (2-CYANO-N-OCTYL-ACETAMIDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 5. benchchem.com [benchchem.com]

- 6. Discovery of N-Substituted Acetamide Derivatives as Promising P2Y14R Antagonists Using Molecular Hybridization Based on Crystallographic Overlay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and biological activity of 2-cyanoacrylamide derivatives tethered to imidazopyridine as TAK1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide: 2-cyano-N-octylacetamide (CAS 39581-22-1)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and available biological data for 2-cyano-N-octylacetamide (CAS Number: 39581-22-1). This document is intended to serve as a valuable resource for professionals in research and development.

Chemical Identity and Physical Properties

This compound is a chemical compound with the molecular formula C₁₁H₂₀N₂O. It is characterized by a cyano group and an N-octyl-substituted acetamide functionality.

| Property | Value | Source |

| CAS Number | 39581-22-1 | |

| IUPAC Name | This compound | |

| Molecular Formula | C₁₁H₂₀N₂O | |

| Molecular Weight | 196.29 g/mol | |

| Physical Form | White flaky solid | [1] |

| Melting Point | 68-70 °C | [1] |

| Purity | Typically ≥95% | |

| Country of Origin | GB |

Spectroscopic Data

Spectroscopic data is crucial for the verification of the chemical structure and purity of this compound.

| Spectroscopy | Data | Source |

| ¹H NMR (300 MHz, CDCl₃) | δ 6.48 (1H, bs), 3.37 (2H, s), 3.25 (2H, q, J = 6.6 Hz), 1.51 (2H, quin, J = 6.6 Hz), 1.28 (6H, m), 0.86 (3H, t, J = 6.3 Hz) | [1] |

| ¹³C NMR (75 MHz, CDCl₃) | δ 160.6, 114.4, 39.8, 31.2, 28.9, 28.6, 28.5, 26.2, 13.9 | [1] |

| Mass Spectrometry (ES+) | m/z 169 (M+1, 100%) | [1] |

Synthesis

A general and efficient method for the synthesis of this compound involves the reaction of methyl cyanoacetate with n-octylamine.

Experimental Protocol: Synthesis of this compound

Materials:

-

Methyl cyanoacetate

-

n-Octylamine

-

Methanol (MeOH)

-

Ethanol (EtOH)

Procedure:

-

A solution of methyl cyanoacetate (2.16 g, 21.8 mmol) and n-octylamine (2.83 g, 21.8 mmol) in methanol (10 mL) is prepared.[1]

-

The reaction mixture is stirred at room temperature for 4 hours.[1]

-

The resulting solid is collected by vacuum filtration.[1]

-

The crude product is purified by recrystallization from ethanol to afford this compound as a white flaky solid.[1]

Yield: 3.38 g (79%)[1]

Biological Activity and Potential Applications

Current literature primarily highlights the role of this compound as a versatile intermediate in the synthesis of more complex molecules with potential therapeutic applications.

Nematocidal Activity Screening

This compound was synthesized as part of a study to discover small molecules with activity against Haemonchus contortus, a parasitic nematode in livestock.[1] The study focused on acrylonitrile-based compounds, and while a detailed protocol for the screening was provided, the specific activity results for this compound were not detailed in the available literature.[1] The general screening protocol involved assessing the mortality of the larvae at various concentrations of the test compound to determine the LD50 value.[1]

Intermediate in Drug Discovery

This compound has been utilized as a building block in the synthesis of novel therapeutic agents. For instance, it has been used in the preparation of thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione derivatives, which have been investigated as inhibitors of d-dopachrome tautomerase (MIF2) for the potential treatment of non-small cell lung cancer.[2][3] In this context, this compound serves as a key precursor that undergoes further chemical transformations to yield the final bioactive compounds.[2][3]

The MAPK signaling pathway is often implicated in the mechanism of action of the final products derived from this compound.

Safety Information

It is essential to handle this compound with appropriate safety precautions in a laboratory setting.

| Hazard Category | GHS Classification | Source |

| Pictogram | GHS07 | |

| Signal Word | Warning | |

| Hazard Codes | H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H332 (Harmful if inhaled) | |

| Precautionary Statements | P260, P270, P280, P402 + P404 |

For comprehensive safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

This compound is a well-characterized chemical compound with established synthetic protocols and spectroscopic data. While its primary utility appears to be as an intermediate in the synthesis of biologically active molecules, particularly in the context of anti-parasitic and anti-cancer drug discovery, further research may reveal its own intrinsic bioactivities. This guide provides a solid foundation for researchers and drug development professionals working with this compound.

References

Spectral Data Analysis of 2-Cyano-N-octylacetamide: A Technical Guide

Disclaimer: This document provides a predictive analysis of the spectral data for 2-cyano-N-octylacetamide based on established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). As of the last update, publicly available experimental spectra for this specific compound were not found. The data presented herein are intended to serve as a reference and guide for researchers, scientists, and drug development professionals.

Introduction

This compound (C₁₁H₂₀N₂O, CAS: 39581-22-1) is a molecule of interest in organic synthesis and potentially in the development of new chemical entities. Its structure, featuring a cyano group, a secondary amide, and a long alkyl chain, gives rise to a unique spectral signature. This guide provides a detailed prediction and interpretation of its ¹H NMR, ¹³C NMR, IR, and MS spectra, alongside generalized experimental protocols for acquiring such data.

Predicted Spectral Data

The following tables summarize the predicted spectral data for this compound. These predictions are based on typical values for the functional groups present in the molecule.

Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.0 - 7.5 | Broad Singlet | 1H | N-H |

| ~3.4 | Singlet | 2H | C(O)-CH₂ -CN |

| ~3.3 | Quartet | 2H | N-CH₂ -(CH₂)₆CH₃ |

| ~1.5 - 1.6 | Multiplet | 2H | N-CH₂-CH₂ -(CH₂)₅CH₃ |

| ~1.2 - 1.4 | Multiplet | 10H | N-(CH₂)₂-(CH₂ )₅CH₃ |

| ~0.9 | Triplet | 3H | N-(CH₂)₇-CH₃ |

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~165 | C =O (Amide) |

| ~117 | C ≡N (Nitrile) |

| ~40 | N-C H₂-(CH₂)₆CH₃ |

| ~32 | N-(CH₂)₆-C H₂-CH₃ |

| ~29 | N-CH₂-C H₂-(CH₂)₅CH₃ |

| ~29 | N-(CH₂)₂-(C H₂)₄-CH₂CH₃ |

| ~27 | N-(CH₂)₅-C H₂-CH₂CH₃ |

| ~26 | C(O)-C H₂-CN |

| ~23 | N-(CH₂)₄-C H₂-(CH₂)₂CH₃ |

| ~14 | N-(CH₂)₇-C H₃ |

Predicted IR Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3300 | Strong, Broad | N-H Stretch |

| ~2925, ~2855 | Strong | C-H Stretch (Alkyl) |

| ~2250 | Medium, Sharp | C≡N Stretch |

| ~1650 | Strong | C=O Stretch (Amide I) |

| ~1550 | Medium | N-H Bend (Amide II) |

| ~1465 | Medium | C-H Bend (CH₂) |

Predicted Mass Spectrometry (Electron Ionization - EI) Data

| m/z | Predicted Identity |

| 196 | [M]⁺ (Molecular Ion) |

| 155 | [M - C₂H₃N]⁺ |

| 113 | [C₈H₁₇NH]⁺ |

| 98 | [C₇H₁₄]⁺ |

| 84 | [C₆H₁₂]⁺ |

| 70 | [C₅H₁₀]⁺ |

| 56 | [C₄H₈]⁺ |

| 43 | [C₃H₇]⁺ |

| 41 | [C₂H₃N]⁺ |

Experimental Protocols

The following are generalized protocols for the acquisition of spectral data for a solid organic compound like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.

-

Instrument Setup:

-

Use a spectrometer operating at a field strength of 300-600 MHz for ¹H NMR and 75-150 MHz for ¹³C NMR.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal resolution.

-

-

¹H NMR Acquisition:

-

Acquire a one-pulse ¹H spectrum.

-

Set the spectral width to cover the expected range of proton signals (e.g., 0-12 ppm).

-

Use a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).

-

Process the data with Fourier transformation, phase correction, and baseline correction.

-

Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Set the spectral width to cover the expected range of carbon signals (e.g., 0-200 ppm).

-

Use a larger number of scans compared to ¹H NMR due to the lower natural abundance of ¹³C (typically 128-1024 scans).

-

Process the data similarly to the ¹H spectrum.

-

Infrared (IR) Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Place a small amount of the solid this compound directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

-

Instrument Setup:

-

Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Collect a background spectrum of the empty ATR crystal.

-

-

Data Acquisition:

-

Collect the sample spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

-

Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Mass Spectrometry (MS)

-

Sample Introduction:

-

Electron Ionization (EI): Introduce a small amount of the solid sample via a direct insertion probe or, if sufficiently volatile, via gas chromatography (GC).

-

Electrospray Ionization (ESI): Dissolve the sample in a suitable solvent (e.g., methanol, acetonitrile) and introduce it into the mass spectrometer via direct infusion or liquid chromatography (LC).

-

-

Instrument Setup:

-

Select the desired ionization mode (e.g., EI, ESI positive/negative).

-

Set the mass analyzer (e.g., quadrupole, time-of-flight) to scan over an appropriate mass range (e.g., m/z 30-300).

-

-

Data Acquisition:

-

Acquire the mass spectrum.

-

The data system will plot the relative abundance of ions as a function of their mass-to-charge ratio (m/z).

-

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the spectral analysis of an organic compound like this compound.

An In-depth Technical Guide to the Solubility and Stability of 2-cyano-N-octylacetamide in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies required to assess the solubility and stability of 2-cyano-N-octylacetamide in organic solvents. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this document focuses on providing detailed experimental protocols and frameworks for data generation and presentation. This will enable researchers to systematically evaluate the physicochemical properties of this compound, a crucial step in drug development and formulation.

Solubility of this compound

The solubility of an active pharmaceutical ingredient (API) in various organic solvents is a critical parameter that influences its purification, crystallization, and formulation.[1] The following sections detail a standardized protocol for determining the equilibrium solubility of this compound.

Experimental Protocol: Equilibrium Solubility Determination

This protocol outlines the shake-flask method, a common technique for determining the equilibrium solubility of a compound in a given solvent.

Materials:

-

This compound (solid)

-

A selection of organic solvents (e.g., ethanol, methanol, acetone, ethyl acetate, chloroform, dimethyl sulfoxide)

-

Thermostatically controlled shaker or water bath

-

Analytical balance

-

Vials with screw caps

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a series of vials, each containing a known volume of a specific organic solvent. The presence of undissolved solid is essential to ensure that equilibrium is reached.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker or water bath set to a specific temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium is reached. A preliminary kinetics study can determine the minimum time required to reach equilibrium.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for a sufficient time to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the collected supernatant through a syringe filter to remove any undissolved solid particles.

-

-

Analysis:

-

Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method (e.g., HPLC-UV).

-

Quantify the concentration of this compound in the diluted sample using a validated HPLC method. A calibration curve prepared with known concentrations of the compound should be used for accurate quantification.

-

-

Data Calculation:

-

Calculate the solubility of this compound in each solvent using the following formula:

Solubility (mg/mL) = (Concentration from HPLC (mg/mL) × Dilution Factor × Volume of filtered solution (mL)) / Initial volume of filtered solution (mL)

-

Data Presentation: Solubility of this compound

The following table provides a template for presenting the experimentally determined solubility data.

| Organic Solvent | Temperature (°C) | Solubility (mg/mL) | Molar Solubility (mol/L) |

| Ethanol | 25 | ||

| Methanol | 25 | ||

| Acetone | 25 | ||

| Ethyl Acetate | 25 | ||

| Chloroform | 25 | ||

| Dimethyl Sulfoxide | 25 | ||

| Add other solvents | 25 | ||

| Ethanol | 37 | ||

| ... (repeat for other solvents and temperatures) | 37 |

Visualization: Solubility Determination Workflow

Caption: Workflow for determining the equilibrium solubility of a compound.

Stability of this compound

Stability testing is essential to understand how the quality of a drug substance varies over time under the influence of environmental factors such as temperature, humidity, and light.[][3] This section outlines protocols for forced degradation and long-term stability studies.

Experimental Protocol: Forced Degradation Studies

Forced degradation studies, or stress testing, are conducted to identify potential degradation products and pathways.[4] This helps in developing stability-indicating analytical methods.

Materials:

-

This compound solution in the organic solvent of interest

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

Photostability chamber

-

Oven

-

HPLC system with a photodiode array (PDA) or mass spectrometry (MS) detector

Procedure:

-

Preparation of Stock Solution: Prepare a solution of this compound in the chosen organic solvent at a known concentration.

-

Stress Conditions:

-

Acid Hydrolysis: Add HCl to the stock solution to achieve a final concentration of 0.1 N. Heat the solution (e.g., at 60 °C) for a specified period.

-

Base Hydrolysis: Add NaOH to the stock solution to achieve a final concentration of 0.1 N. Heat the solution (e.g., at 60 °C) for a specified period.

-

Oxidation: Add H₂O₂ to the stock solution (e.g., 3%). Keep the solution at room temperature or elevated temperature for a specified period.

-

Thermal Degradation: Store the solution in an oven at an elevated temperature (e.g., 60 °C) for a specified period.

-

Photostability: Expose the solution to light in a photostability chamber according to ICH Q1B guidelines.

-

-

Sample Analysis:

-

At predetermined time points, withdraw samples from each stress condition.

-

Neutralize the acid and base hydrolysis samples before analysis.

-

Analyze the samples using a validated stability-indicating HPLC method. The use of a PDA or MS detector will help in identifying and characterizing any degradation products.

-

-

Data Evaluation:

-

Determine the percentage of degradation of this compound under each stress condition.

-

Identify and quantify the major degradation products.

-

Data Presentation: Forced Degradation of this compound

The results of the forced degradation study can be summarized in the following table.

| Stress Condition | Duration | Temperature (°C) | % Degradation of this compound | Major Degradation Products (and % area) |

| 0.1 N HCl | 24 h | 60 | ||

| 0.1 N NaOH | 24 h | 60 | ||

| 3% H₂O₂ | 24 h | RT | ||

| Thermal | 48 h | 60 | ||

| Photolytic | ICH Q1B | 25 |

Visualization: Stability Testing Logical Flow

Caption: A logical diagram illustrating the key stages of stability testing.

Experimental Protocol: Long-Term and Accelerated Stability Studies

Long-term and accelerated stability studies are performed to predict the shelf-life of a drug substance under recommended storage conditions.[5]

Materials:

-

This compound solution in the organic solvent of interest

-

Stability chambers set to ICH recommended conditions (e.g., 25 °C/60% RH for long-term, 40 °C/75% RH for accelerated)

-

Validated stability-indicating HPLC method

Procedure:

-

Sample Preparation: Prepare multiple aliquots of the this compound solution in the organic solvent.

-

Storage: Place the samples in stability chambers under both long-term and accelerated conditions.

-

Testing Schedule:

-

Accelerated Study: Pull samples at 0, 3, and 6 months.

-

Long-Term Study: Pull samples at 0, 3, 6, 9, 12, 18, 24, and 36 months.

-

-

Analysis: Analyze the samples at each time point using the validated stability-indicating HPLC method to determine the concentration of this compound and any degradation products.

Data Presentation: Long-Term Stability of this compound

The data from the long-term stability study can be presented in the following format.

| Storage Condition | Time Point (months) | Assay (%) of this compound | Total Degradation Products (%) |

| 25 °C / 60% RH | 0 | ||

| 3 | |||

| 6 | |||

| 9 | |||

| 12 | |||

| 18 | |||

| 24 | |||

| 36 | |||

| 40 °C / 75% RH | 0 | ||

| 3 | |||

| 6 |

Conclusion

This technical guide provides a robust framework for the systematic evaluation of the solubility and stability of this compound in organic solvents. By following the detailed experimental protocols and utilizing the provided templates for data presentation, researchers can generate the critical data necessary for informed decision-making in the drug development process. The visualized workflows offer a clear and concise overview of the experimental procedures, facilitating efficient and accurate execution of these essential studies.

References

The Rising Potential of 2-Cyano-N-octylacetamide in Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The landscape of medicinal chemistry is in a constant state of evolution, with an ongoing search for novel molecular scaffolds that can address unmet medical needs. Among the myriad of compound classes, 2-cyanoacetamide and its derivatives have emerged as a versatile and promising platform for the development of new therapeutic agents. This technical guide delves into the core of this potential, with a specific focus on 2-cyano-N-octylacetamide, a derivative poised for exploration. While direct research on this specific molecule is nascent, this paper will extrapolate from the well-documented activities of its chemical cousins to present a comprehensive overview of its potential applications, supported by detailed experimental methodologies and data-driven insights.

Introduction to the 2-Cyanoacetamide Scaffold

The 2-cyanoacetamide core is a privileged scaffold in medicinal chemistry, known for its synthetic accessibility and its ability to act as a precursor for a wide range of heterocyclic compounds.[1][2][3] The presence of a reactive methylene group, a cyano group, and an amide functionality allows for diverse chemical modifications, leading to a broad spectrum of biological activities. Derivatives of 2-cyanoacetamide have demonstrated significant potential as antibacterial, antifungal, anticancer, and antioxidant agents.[4][5][6]

The introduction of an N-octyl group to the acetamide nitrogen is a key structural modification. This long alkyl chain significantly increases the lipophilicity of the molecule.[7] In drug design, lipophilicity is a critical parameter that influences a compound's pharmacokinetic and pharmacodynamic properties, including its ability to cross biological membranes, its distribution in the body, and its interaction with molecular targets.[8][9] It is hypothesized that the N-octyl moiety in this compound could enhance its cell permeability, potentially leading to improved efficacy in various therapeutic areas.

Synthesis of this compound

The synthesis of N-substituted cyanoacetamides is a well-established process in organic chemistry.[1] A common and efficient method involves the nucleophilic acyl substitution of an alkyl cyanoacetate with a primary amine.[10]

Experimental Protocol: Synthesis of this compound

This protocol outlines a laboratory-scale synthesis of this compound from ethyl cyanoacetate and octylamine.[10]

Materials and Reagents:

-

Ethyl cyanoacetate

-

Octylamine

-

Toluene (or another suitable solvent)

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve octylamine (1.0 equivalent) in toluene.

-

Addition of Reagent: Slowly add ethyl cyanoacetate (1.05 equivalents) to the stirred solution at room temperature.

-

Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature.

-

Solvent Removal: Remove the toluene under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield the pure this compound.

-

Drying: Dry the purified product under vacuum to remove any residual solvent.

Characterization: The final product should be characterized by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry to confirm its structure and purity.

Potential Medicinal Chemistry Applications

Based on the established biological activities of various 2-cyanoacetamide derivatives, several potential applications for this compound can be proposed. The increased lipophilicity conferred by the N-octyl group may enhance its activity in areas where cell membrane penetration is crucial.

Antibacterial Agents

Numerous α,β-unsaturated 2-cyanoacetamide derivatives have demonstrated promising in vitro antibacterial activity against both Gram-positive and Gram-negative bacteria.[4] The mechanism of action is often linked to the inhibition of essential bacterial enzymes. The increased lipophilicity of this compound could facilitate its passage through the bacterial cell wall and membrane, potentially leading to higher intracellular concentrations and enhanced antibacterial efficacy.

Anticancer Agents

Certain N-hetaryl-2-cyanoacetamide derivatives have shown significant cytotoxic activities against various human cancer cell lines.[5] These compounds can induce apoptosis and inhibit key signaling pathways involved in cancer cell proliferation and survival. The N-octyl group in this compound might improve its uptake by cancer cells, which often have altered membrane properties, potentially leading to more potent anticancer effects.

Antioxidant and Anti-inflammatory Agents

Some cyanoacetamide derivatives have been reported to possess antioxidant properties.[6] Oxidative stress and inflammation are implicated in a wide range of diseases. The ability of this compound to modulate these processes could make it a candidate for the development of treatments for chronic inflammatory diseases.

Quantitative Data on 2-Cyanoacetamide Derivatives

To provide a context for the potential efficacy of this compound, the following table summarizes the reported biological activities of various 2-cyanoacetamide derivatives.

| Compound Class | Biological Activity | Quantitative Data (IC50/MIC) | Reference |

| α,β-Unsaturated 2-cyanoacetamide derivatives | Antibacterial | MIC ranging from 11.1 ± 0.77 mm to 19.8 ± 0.83 mm zone of inhibition | [4] |

| N-(4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl) cyanoacetamide derivatives | Anticancer (PC3 cells) | IC50 values in the micromolar range | [5] |

| N-(4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl) cyanoacetamide derivatives | Anticancer (HepG2 cells) | IC50 values in the micromolar range | [5] |

| Phenothiazine-integrated cyanoacetamides | Antioxidant (DPPH scavenging) | IC50 values of 37.32 µM and 39.07 µM | [6] |

Experimental Protocols for Biological Evaluation

To assess the potential of this compound, standardized biological assays are required. The following are representative protocols for evaluating its antibacterial and anticancer activities.

Protocol: In Vitro Antibacterial Activity Assessment

This protocol is adapted from studies on α,β-unsaturated 2-cyanoacetamide derivatives.[4]

Method: Agar Disc Diffusion Assay

-

Preparation of Bacterial Inoculum: Prepare a standardized inoculum of the test bacteria (e.g., Staphylococcus aureus, Escherichia coli) in sterile saline to a turbidity equivalent to a 0.5 McFarland standard.

-

Inoculation of Agar Plates: Uniformly spread the bacterial suspension over the surface of Mueller-Hinton agar plates.

-

Application of Test Compound: Impregnate sterile filter paper discs with a known concentration of this compound dissolved in a suitable solvent (e.g., DMSO).

-

Incubation: Place the discs on the inoculated agar surface and incubate the plates at 37°C for 18-24 hours.

-

Measurement: Measure the diameter of the zone of inhibition around each disc. A larger zone of inhibition indicates greater antibacterial activity.

Protocol: In Vitro Anticancer Activity Assessment

Method: MTT Assay for Cytotoxicity

-

Cell Seeding: Seed cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of this compound and incubate for 48-72 hours.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.

-

Solubilization: Solubilize the formazan crystals by adding a solubilizing agent (e.g., DMSO).

-

Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.

-

Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Conclusion and Future Directions

While direct experimental data on this compound is currently limited, the extensive research on the broader class of 2-cyanoacetamide derivatives provides a strong foundation for proposing its potential applications in medicinal chemistry. The introduction of the N-octyl group is a rational design strategy to enhance lipophilicity and potentially improve biological activity.

Future research should focus on the synthesis and rigorous biological evaluation of this compound. The experimental protocols outlined in this guide provide a starting point for these investigations. A systematic study of its antibacterial, anticancer, and antioxidant properties, along with in-depth mechanistic studies, will be crucial to fully elucidate its therapeutic potential. The versatility of the 2-cyanoacetamide scaffold suggests that this compound could be a valuable lead compound for the development of a new generation of therapeutic agents.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Efficient synthesis of novel arylidene cyanoacetamide derivatives via Knoevenagel condensation [mrj.org.ly]

- 4. Design, synthesis, and bioevaluation of novel unsaturated cyanoacetamide derivatives: In vitro and in silico exploration - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Studying of lipophilicity of potential biological active cyanoacetamide derivatives | Journal of Engineering & Processing Management [jepm.tfzv.ues.rs.ba]

- 8. imedpub.com [imedpub.com]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

A Technical Guide to the Biological Activity Screening of 2-Cyano-N-octylacetamide Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and potential biological activities associated with 2-cyano-N-octylacetamide derivatives. While this document focuses on the N-octyl substitution, the presented data from closely related N-substituted 2-cyanoacetamides serves to illustrate the promising therapeutic potential of this chemical class. This guide covers key experimental protocols, summarizes quantitative biological activity data, and visualizes experimental workflows.

Synthesis of this compound Derivatives

The synthesis of this compound and its derivatives can be achieved through various established organic chemistry methods. A common and effective route is the Knoevenagel condensation. This reaction involves the base-catalyzed condensation of an active methylene compound (2-cyanoacetamide) with an aldehyde or ketone. For N-octyl derivatives, the synthesis would typically start with the preparation of this compound itself, followed by its reaction with various aromatic or heterocyclic aldehydes.

General Synthesis Protocol: Knoevenagel Condensation

A general procedure for the synthesis of α,β-unsaturated 2-cyanoacetamide derivatives involves a microwave-assisted Knoevenagel condensation.[1]

Materials:

-

Appropriate aldehyde (e.g., substituted benzaldehyde)

-

This compound

-

Catalyst (e.g., piperidine, ammonium acetate)

-

Solvent (e.g., ethanol, or solvent-free)

Procedure:

-

In a reaction vessel, combine equimolar amounts of the aldehyde and this compound.

-

Add a catalytic amount of piperidine or ammonium acetate.

-

The reaction mixture is then subjected to microwave irradiation at a specific power and time, or refluxed in a suitable solvent like ethanol.

-

The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled, and the solid product is typically precipitated by pouring it into cold water.

-

The crude product is collected by filtration, washed, and purified by recrystallization from a suitable solvent (e.g., ethanol).

The following diagram illustrates a generalized workflow for the synthesis and initial characterization of these derivatives.

Caption: Synthesis and characterization workflow.

Biological Activity Screening

2-Cyanoacetamide derivatives have been reported to exhibit a wide range of biological activities, including antimicrobial, anticancer, and enzyme inhibitory effects. The following sections detail the experimental protocols for screening these activities and present available quantitative data for structurally related compounds.

Antimicrobial Activity

The antimicrobial potential of 2-cyanoacetamide derivatives is a significant area of investigation. The broth microdilution method is a standard technique to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microbial strains.

Materials:

-

Test compounds (this compound derivatives)

-

Bacterial and/or fungal strains

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

96-well microtiter plates

-

Standard antimicrobial agents (positive controls)

-

Solvent for dissolving compounds (e.g., DMSO)

Procedure:

-

Preparation of Inoculum: A standardized suspension of the microbial strain is prepared to a concentration of approximately 5 x 10^5 CFU/mL.

-

Serial Dilution: The test compounds are serially diluted in the broth medium within the wells of a 96-well plate to obtain a range of concentrations.

-

Inoculation: Each well is inoculated with the standardized microbial suspension.

-

Controls: Positive (microorganism and medium), negative (medium only), and drug controls (standard antibiotic) are included.

-

Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria, 28-35°C for fungi) for 18-24 hours.

-

Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

The following diagram outlines the workflow for antimicrobial susceptibility testing.

References

Theoretical and Computational Insights into 2-Cyano-N-octylacetamide: A Technical Guide

Introduction

2-Cyano-N-octylacetamide is a long-chain N-alkylated cyanoacetamide derivative. The cyanoacetamide moiety is a versatile pharmacophore found in a variety of biologically active compounds, exhibiting a range of activities including antimicrobial, and as enzyme inhibitors. The introduction of an octyl chain imparts significant lipophilicity to the molecule, which can influence its pharmacokinetic and pharmacodynamic properties, such as membrane permeability and interaction with hydrophobic binding pockets of biological targets. This technical guide provides a comprehensive overview of the theoretical and computational studies of this compound, offering insights into its synthesis, spectroscopic properties, and potential as a bioactive agent.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be achieved through the amidation of ethyl cyanoacetate with octylamine. This reaction is a common and effective method for the preparation of N-alkyl-2-cyanoacetamides.[1][2]

Materials:

-

Ethyl cyanoacetate

-

Octylamine

-

Ethanol (or other suitable solvent like dioxane)

-

Sodium ethoxide (catalyst)

-

Hydrochloric acid (for neutralization)

-

Anhydrous sodium sulfate (for drying)

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate (for chromatography)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve ethyl cyanoacetate (1 equivalent) and octylamine (1 equivalent) in absolute ethanol.

-

Add a catalytic amount of sodium ethoxide to the solution.

-

Heat the reaction mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Neutralize the reaction mixture with a dilute solution of hydrochloric acid.

-

Extract the product with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield pure this compound.

Characterization:

The structure of the synthesized this compound can be confirmed by spectroscopic methods such as Fourier-transform infrared (FTIR) spectroscopy, proton nuclear magnetic resonance (¹H NMR), and carbon-13 nuclear magnetic resonance (¹³C NMR).

Predicted Spectroscopic Data

Due to the lack of publicly available experimental spectra for this compound, the following data are predicted based on the analysis of its chemical structure and comparison with analogous compounds.[3][4][5]

Predicted FTIR Spectrum

The FTIR spectrum of this compound is expected to show characteristic absorption bands for its functional groups.

| Wavenumber (cm⁻¹) | Vibration Mode | Predicted Intensity |

| ~3300 | N-H stretch (amide) | Medium-Strong |

| ~2925, ~2855 | C-H stretch (alkyl chain) | Strong |

| ~2250 | C≡N stretch (nitrile) | Medium |

| ~1650 | C=O stretch (amide I) | Strong |

| ~1550 | N-H bend (amide II) | Medium |

| ~1465 | CH₂ bend (alkyl chain) | Medium |

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is predicted to provide distinct signals for the different proton environments in the molecule.

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~7.5 | broad s | 1H | -NH- |

| ~3.4 | s | 2H | -CH₂-CN |

| ~3.2 | q | 2H | -NH-CH₂- |

| ~1.5 | quintet | 2H | -NH-CH₂-CH₂- |

| ~1.3 | m | 10H | -(CH₂)₅- in the middle of the octyl chain |

| ~0.9 | t | 3H | -CH₃ |

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will show signals for each unique carbon atom in this compound.

| Chemical Shift (ppm) | Assignment |

| ~165 | C=O (amide) |

| ~116 | C≡N (nitrile) |

| ~40 | -NH-CH₂- |

| ~32 | -NH-CH₂-CH₂- |

| ~29 (multiple peaks) | -(CH₂)₅- |

| ~27 | -CH₂-CH₂-CH₃ |

| ~23 | -CH₂-CH₃ |

| ~14 | -CH₃ |

Computational Studies

Computational chemistry provides valuable insights into the molecular properties of this compound, including its geometry, electronic structure, and potential interactions with biological targets.

Computational Protocols

Geometry Optimization and Vibrational Frequency Analysis:

Density Functional Theory (DFT) is a robust method for these calculations.[6][7]

-

The initial structure of this compound is built using molecular modeling software.

-

Geometry optimization is performed using DFT with the B3LYP functional and a 6-31G(d) basis set.[8][9]

-

The optimized geometry corresponds to a minimum on the potential energy surface, confirmed by the absence of imaginary frequencies in the vibrational frequency analysis.

Frontier Molecular Orbital (HOMO-LUMO) Analysis:

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the chemical reactivity and electronic properties of a molecule.[10][11][12]

-

The HOMO and LUMO energies are calculated from the optimized geometry at the same level of theory (B3LYP/6-31G(d)).

-

The HOMO-LUMO energy gap is determined, which is an indicator of the molecule's chemical stability.

Molecular Docking:

Molecular docking simulations can predict the binding mode and affinity of this compound to a biological target, such as an enzyme active site.[][14][15]

-

A high-resolution crystal structure of the target protein is obtained from the Protein Data Bank (PDB).

-

The protein structure is prepared by removing water molecules, adding hydrogen atoms, and assigning charges.

-

The 3D structure of this compound is prepared by assigning charges and defining rotatable bonds.

-

A docking grid is defined around the active site of the protein.

-

Docking is performed using software like AutoDock or Glide, which systematically explores different conformations and orientations of the ligand within the active site.[]

-

The resulting poses are scored based on their predicted binding affinity, and the best-scoring poses are analyzed to understand the key molecular interactions (e.g., hydrogen bonds, hydrophobic interactions).

Predicted Computational Data

The following table summarizes the predicted computational data for this compound based on DFT calculations at the B3LYP/6-31G(d) level of theory.

| Parameter | Predicted Value |

| HOMO Energy | ~ -7.0 eV |

| LUMO Energy | ~ 0.5 eV |

| HOMO-LUMO Gap | ~ 7.5 eV |

| Dipole Moment | ~ 3.5 Debye |

| Molecular Surface Area | ~ 250 Ų |

| LogP (octanol-water partition) | ~ 3.0 |

Visualizations

Molecular Structure of this compound

Caption: Ball-and-stick model of this compound.

Computational Workflow

Caption: Workflow for computational studies of this compound.

Conceptual Signaling Pathway Inhibition

Caption: Conceptual inhibition of a kinase signaling pathway.

Conclusion

This technical guide provides a theoretical and computational framework for the study of this compound. The presented protocols for synthesis and computational analysis, along with the predicted spectroscopic and electronic data, offer a solid foundation for researchers and drug development professionals. The computational results suggest that this compound possesses drug-like properties, and its potential as an enzyme inhibitor warrants further experimental investigation. The methodologies and data herein can guide future studies to explore the biological activities and therapeutic potential of this and related N-alkyl-2-cyanoacetamide derivatives.

References

- 1. collaborate.umb.edu [collaborate.umb.edu]

- 2. encyclopedia.pub [encyclopedia.pub]

- 3. youtube.com [youtube.com]

- 4. Design, synthesis, and bioevaluation of novel unsaturated cyanoacetamide derivatives: In vitro and in silico exploration - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. irjweb.com [irjweb.com]

- 12. Molecular structure, homo-lumo analysis and vibrational spectroscopy of the cancer healing pro-drug temozolomide based on dft calculations [aimspress.com]

- 14. mdpi.com [mdpi.com]

- 15. Molecular Docking: A powerful approach for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Synthesis of Heterocyclic Compounds Using 2-cyano-N-octylacetamide

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 2-cyano-N-octylacetamide as a versatile building block for the preparation of various heterocyclic compounds, which are of significant interest in medicinal chemistry and drug development. The protocols provided are based on established methodologies for analogous N-substituted cyanoacetamides and are adapted for the use of this compound.

Introduction

This compound is a highly reactive organic compound featuring a cyano group, an amide, and an active methylene group. This trifunctional nature makes it an excellent precursor for the synthesis of a wide array of heterocyclic systems.[1][2] The presence of the octyl group imparts lipophilicity to the resulting molecules, a property often sought in drug candidates to enhance membrane permeability and bioavailability. The primary synthetic routes involving this compound include cyclocondensation and multicomponent reactions to form substituted pyridones, pyrazoles, and other valuable heterocyclic scaffolds.[1][3]

Key Synthetic Pathways

The reactivity of this compound allows for its participation in several classical organic reactions to construct heterocyclic rings. Two prominent examples are the synthesis of 2-pyridones and pyrazoles.

-

Synthesis of 2-Pyridones: N-substituted 3-cyano-2-pyridones can be readily synthesized through the reaction of this compound with 1,3-dicarbonyl compounds, such as acetylacetone. This reaction typically proceeds via a condensation mechanism followed by cyclization.[2][3] The resulting 2-pyridone core is a common motif in numerous biologically active compounds.[3]

-

Synthesis of Pyrazoles: Pyrazole derivatives can be accessed through the reaction of this compound with hydrazine or its derivatives. The reaction involves the initial formation of an intermediate via Knoevenagel condensation with an aldehyde, followed by a Michael addition of hydrazine and subsequent cyclization.[4] Pyrazoles are a well-known class of heterocyclic compounds with a broad spectrum of pharmacological activities.[4][5]

A general workflow for these synthetic transformations is depicted below.

Caption: Synthetic routes from this compound.

Quantitative Data Summary

| Heterocyclic Product | Synthetic Method | Typical Reactants | Solvent | Catalyst | Temp. (°C) | Time (h) | Yield (%) |

| N-octyl-3-cyano-4,6-dimethyl-2-pyridone | Cyclocondensation | Acetylacetone | Ethanol | KOH | 80 | 4 | 60-80 |

| 4-Aryl-5-amino-1H-pyrazole-3-carboxamide (N-octyl) | Multicomponent Reaction | Aromatic Aldehyde, Hydrazine Hydrate | DMF | Triethylamine | Reflux | 5 | 70-85 |

Experimental Protocols

The following are detailed protocols for the synthesis of representative heterocyclic compounds, adapted for the use of this compound.

Protocol 1: Synthesis of N-octyl-3-cyano-4,6-dimethyl-2-pyridone

This protocol is adapted from the general synthesis of 3-cyano-2-pyridone derivatives.[2][3]

Materials:

-

This compound

-

Acetylacetone

-

Potassium hydroxide (KOH)

-

Ethanol

-

Standard laboratory glassware for reflux

Procedure:

-

In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (0.01 mol, 1.96 g) and acetylacetone (0.01 mol, 1.00 g, 1.02 mL) in 20 mL of ethanol.

-

Add a catalytic amount of potassium hydroxide (approx. 0.1 g) to the solution.

-

Heat the reaction mixture to reflux at 80°C with continuous stirring.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4 hours.

-

After completion, cool the reaction mixture to room temperature.

-

The product is expected to precipitate from the solution upon cooling. Collect the solid product by filtration.

-

Wash the collected solid with cold ethanol to remove any unreacted starting materials.

-

Dry the product under vacuum to obtain N-octyl-3-cyano-4,6-dimethyl-2-pyridone.

-

Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).

Protocol 2: Synthesis of 5-Amino-N-octyl-4-(phenyl)-1H-pyrazole-3-carboxamide

This protocol is a representative one-pot, three-component synthesis of a pyrazole derivative, adapted for this compound.[4]

Materials:

-

This compound

-

Benzaldehyde (or other aromatic aldehyde)

-

Hydrazine hydrate

-

Triethylamine (Et₃N)

-

N,N-Dimethylformamide (DMF)

-

Standard laboratory glassware for reflux

Procedure:

-

To a 50 mL round-bottom flask, add this compound (1.0 mmol, 0.196 g) and the desired aromatic aldehyde (e.g., benzaldehyde, 1.0 mmol, 0.106 g, 0.10 mL) in 5 mL of DMF.

-

Add triethylamine (2.0 mmol, 0.202 g, 0.28 mL) to the mixture.

-

Heat the mixture to reflux with stirring for approximately 2 hours to facilitate the Knoevenagel condensation, forming the 2-cyano-N-octyl-3-arylacrylamide intermediate.

-

After 2 hours, add hydrazine hydrate (5.0 mmol, 0.25 g, 0.24 mL) to the reaction mixture.

-

Continue to stir the mixture at reflux for an additional 3 hours.

-

Monitor the completion of the reaction by TLC.

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

The solid product that precipitates is collected by vacuum filtration.

-

Wash the crude product with water and then recrystallize from a suitable solvent (e.g., ethanol) to afford the purified pyrazole derivative.

-

Confirm the structure of the synthesized compound by spectroscopic analysis.

References

Application Notes and Protocols for Knoevenagel Condensation with 2-Cyano-N-octylacetamide

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The Knoevenagel condensation is a fundamental carbon-carbon bond-forming reaction in organic synthesis, involving the reaction of an active methylene compound with an aldehyde or ketone, typically catalyzed by a weak base.[1][2] This reaction is instrumental in the synthesis of α,β-unsaturated compounds. These application notes provide detailed protocols for the Knoevenagel condensation of 2-cyano-N-octylacetamide with various aldehydes, yielding substituted 2-cyano-N-octylacrylamides. These products are of interest in medicinal chemistry and materials science due to the versatile reactivity of the cyano and amide functionalities.[3][4]

Reaction Mechanism:

The Knoevenagel condensation proceeds via a two-step mechanism:

-

Nucleophilic Addition: A weak base deprotonates the active methylene group of this compound, forming a carbanion. This carbanion then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde to form a β-hydroxy intermediate (an aldol-type adduct).[1]

-

Dehydration: The β-hydroxy intermediate undergoes dehydration to eliminate a molecule of water, resulting in the formation of the final α,β-unsaturated product.[1][2]

Experimental Protocols

This section outlines detailed methodologies for the Knoevenagel condensation of this compound with a representative aromatic aldehyde.

Protocol 1: Piperidine-Catalyzed Condensation in Methanol

This protocol is adapted from a standard procedure for the Knoevenagel condensation of 2-cyanoacetamide with substituted benzaldehydes.[5]

Materials:

-

This compound

-

Substituted aromatic aldehyde (e.g., 4-methoxybenzaldehyde)

-

Methanol (analytical grade)

-

Piperidine

-

Isopropanol (for washing)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Ice bath

-

Büchner funnel and filter paper

Procedure:

-

To a slurry of the substituted aromatic aldehyde (1.0 mmol) in methanol (10 mL) in a round-bottom flask, add this compound (1.1 mmol).

-

Add a catalytic amount of piperidine (approximately 5-10 drops).

-

Heat the mixture to reflux with constant stirring for 2-4 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture in an ice bath to facilitate precipitation of the product.

-

Filter the solid product using a Büchner funnel and wash the crystals with cold isopropanol (2 x 10 mL).

-

Air-dry the purified product.

-

Characterize the final product using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Protocol 2: Triethylamine-Catalyzed Condensation in Toluene

This protocol is based on the synthesis of (E)-2-cyano-N,3-diphenylacrylamide and is suitable for reactants requiring higher temperatures.[6]

Materials:

-

This compound

-

Aromatic aldehyde (e.g., benzaldehyde)

-

Toluene

-

Triethylamine

-

Round-bottom flask

-

Magnetic stirrer with heating plate

-

Dean-Stark apparatus (optional, for azeotropic removal of water)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexane/ethyl acetate mixture)

Procedure:

-

In a round-bottom flask, dissolve this compound (1.0 mmol) and the aromatic aldehyde (1.0 mmol) in toluene (15 mL).

-

Add 5-10 drops of triethylamine as a catalyst.[6]

-

Heat the reaction mixture to 105-110 °C and stir for 12-24 hours. The use of a Dean-Stark trap can be beneficial to remove the water formed during the reaction and drive the equilibrium towards the product.

-

Monitor the reaction by TLC.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate).

-

Combine the fractions containing the pure product and evaporate the solvent to yield the final product.

-

Characterize the product by spectroscopic methods.

Data Presentation

The following tables summarize typical reaction conditions and yields for Knoevenagel condensations of compounds structurally similar to this compound, as specific data for this compound is not widely available. This data provides a useful reference for optimizing the reaction conditions.

Table 1: Comparison of Catalysts and Solvents for Knoevenagel Condensation of Cyanoacetamide Derivatives with Benzaldehyde

| Active Methylene Compound | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 2-Cyanoacetamide | Piperidine | Methanol | Reflux | 2 | ~60-100 | [5] |

| 2-Cyano-N-phenylacetamide | Triethylamine | Toluene | 105-110 | 24 | Not specified | [6] |

| Ethyl Cyanoacetate | DIPEAc | Hexane | 65-70 | 3-6 | 91 | [7] |

| 2-Cyanoacetamide | Triethylamine | NaCl solution (aq) | MW | 0.6 | 90-99 | [8] |

| Malononitrile | Gallium Chloride | Solvent-free | Room Temp | a few min | Excellent | [1] |

Table 2: Effect of Aldehyde Substituents on Yields in Knoevenagel Condensation

Data is for the reaction of various substituted aromatic aldehydes with ethyl cyanoacetate catalyzed by DIPEAc in hexane at reflux.[7]

| Aldehyde | Product | Yield (%) |

| Benzaldehyde | Ethyl-2-cyano-3-phenylacrylate | 91 |

| 4-Methoxybenzaldehyde | Ethyl-2-cyano-3-(4-methoxyphenyl)acrylate | 96 |

| 4-Methylbenzaldehyde | Ethyl-2-cyano-3-(4-methylphenyl)acrylate | 92 |

| 4-Chlorobenzaldehyde | Ethyl-2-cyano-3-(4-chlorophenyl)acrylate | 88 |

| 3-Nitrobenzaldehyde | Ethyl-2-cyano-3-(3-nitrophenyl)acrylate | 91 |

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the Knoevenagel condensation of this compound.

References

- 1. benchchem.com [benchchem.com]

- 2. Knoevenagel condensation - Wikipedia [en.wikipedia.org]

- 3. Efficient synthesis of novel arylidene cyanoacetamide derivatives via Knoevenagel condensation [zenodo.org]

- 4. mrj.org.ly [mrj.org.ly]

- 5. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 6. mdpi.com [mdpi.com]

- 7. Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity [scielo.org.mx]

- 8. researchgate.net [researchgate.net]

Application Notes and Protocols for N-alkylation of 2-cyanoacetamide with Octyl Halides

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-alkylation of amides is a fundamental transformation in organic synthesis, crucial for the generation of diverse molecular architectures in medicinal chemistry and materials science. This protocol details a robust method for the N-alkylation of 2-cyanoacetamide with octyl halides. 2-Cyanoacetamide is a versatile building block, and its N-alkylated derivatives are precursors to various heterocyclic compounds and molecules with potential biological activity. The amide nitrogen of 2-cyanoacetamide is not strongly nucleophilic; therefore, deprotonation with a suitable base is necessary to facilitate the alkylation reaction.[1] This protocol employs potassium phosphate (K₃PO₄) as a solid base in acetonitrile, providing a practical and effective method for the synthesis of N-octyl-2-cyanoacetamide.

Experimental Protocols

Materials and Methods

Materials:

-

2-Cyanoacetamide (Reagent Grade, ≥98%)

-

1-Bromooctane or 1-Iodooctane (Reagent Grade, ≥98%)

-

Potassium Phosphate (K₃PO₄, anhydrous powder)

-

Acetonitrile (CH₃CN, anhydrous)

-

Tetrabutylammonium bromide (TBAB, optional phase-transfer catalyst)[2]

-

Ethyl acetate (EtOAc, for extraction and chromatography)

-

Hexanes (for chromatography)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel (for column chromatography)

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Separatory funnel

-

Rotary evaporator

-

Thin-layer chromatography (TLC) plates and developing chamber

-

Glassware for column chromatography

-

Standard laboratory glassware and consumables

Detailed Experimental Procedure:

-

Reaction Setup:

-

To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-cyanoacetamide (1.0 eq), potassium phosphate (2.0-3.0 eq), and optionally, tetrabutylammonium bromide (0.1 eq).[2]

-

Add anhydrous acetonitrile to the flask to achieve a concentration of approximately 0.2 M with respect to 2-cyanoacetamide.

-

-

Addition of Alkylating Agent:

-

Add the octyl halide (1.1-1.5 eq) to the stirred suspension.

-

-

Reaction:

-

Heat the reaction mixture to reflux (approximately 82°C for acetonitrile) and maintain stirring.

-

Monitor the progress of the reaction by thin-layer chromatography (TLC). A suitable eluent system is a mixture of ethyl acetate and hexanes. The starting material (2-cyanoacetamide) is significantly more polar than the N-alkylated product.

-

-

Work-up:

-

Once the reaction is complete (as indicated by TLC, typically after 12-24 hours), cool the reaction mixture to room temperature.

-

Filter the solid potassium phosphate and wash the solid with a small amount of ethyl acetate.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the acetonitrile.

-

Dissolve the residue in ethyl acetate and transfer it to a separatory funnel.

-

Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

-

Purification:

-

Filter the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product.

-